1-(3,4,5-trimethoxyphenyl)-1H-imidazole
Overview
Description
The compound “1-(3,4,5-trimethoxyphenyl)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, and the introduction of the 3,4,5-trimethoxyphenyl group. The latter could be achieved through a substitution reaction if the phenyl ring is activated .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring and the 3,4,5-trimethoxyphenyl group. The electron-donating methoxy groups could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
As an organic compound containing an imidazole ring, this molecule could potentially participate in various chemical reactions. The reactivity of the imidazole ring could be influenced by the electron-donating methoxy groups on the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar imidazole ring and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-15-10-6-9(14-5-4-13-8-14)7-11(16-2)12(10)17-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSGLWFDTOTSBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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